N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide
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Overview
Description
The compound contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a fused ring system made up of a benzene ring and a diazole ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The benzodiazole and thiophene rings in the compound are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . This often contributes to the stability of the compound .Chemical Reactions Analysis
Benzodiazoles and thiophenes can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The exact reactions that this compound can undergo would depend on the specific substituents attached to the rings.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, compounds containing benzodiazole and thiophene rings are stable and may exhibit fluorescence .Mechanism of Action
Target of Action
AKOS024518473, also known as N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide, F5782-0438, or VU0520413-1, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of various metabolites across the mitochondrial outer membrane .
Mode of Action
The compound interacts with its target, the VDAC, by reducing channel conductance . This interaction inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM, indicating the concentration of the compound required to inhibit the biological function by half .
Result of Action
The molecular and cellular effects of AKOS024518473’s action involve the inhibition of VDAC oligomerization, prevention of cytochrome C release from mitochondria, and reduction of apoptosis . These effects suggest that the compound could potentially be used in therapeutic contexts where regulation of apoptosis is beneficial, such as in certain neurodegenerative diseases or cancers.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-23-18-5-3-2-4-17(18)22-19(23)15-8-6-14(7-9-15)12-21-20(24)16-10-11-25-13-16/h2-5,10-11,13-15H,6-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAFPRWUANBZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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